2-Benzyl-2,8-diazaspiro[5.5]undecane dihydrochloride 2-Benzyl-2,8-diazaspiro[5.5]undecane dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1262771-76-5
VCID: VC7872050
InChI: InChI=1S/C16H24N2.2ClH/c1-2-6-15(7-3-1)12-18-11-5-9-16(14-18)8-4-10-17-13-16;;/h1-3,6-7,17H,4-5,8-14H2;2*1H
SMILES: C1CC2(CCCN(C2)CC3=CC=CC=C3)CNC1.Cl.Cl
Molecular Formula: C16H26Cl2N2
Molecular Weight: 317.3

2-Benzyl-2,8-diazaspiro[5.5]undecane dihydrochloride

CAS No.: 1262771-76-5

Cat. No.: VC7872050

Molecular Formula: C16H26Cl2N2

Molecular Weight: 317.3

* For research use only. Not for human or veterinary use.

2-Benzyl-2,8-diazaspiro[5.5]undecane dihydrochloride - 1262771-76-5

Specification

CAS No. 1262771-76-5
Molecular Formula C16H26Cl2N2
Molecular Weight 317.3
IUPAC Name 2-benzyl-2,8-diazaspiro[5.5]undecane;dihydrochloride
Standard InChI InChI=1S/C16H24N2.2ClH/c1-2-6-15(7-3-1)12-18-11-5-9-16(14-18)8-4-10-17-13-16;;/h1-3,6-7,17H,4-5,8-14H2;2*1H
Standard InChI Key NPMMKYAIZKMXND-UHFFFAOYSA-N
SMILES C1CC2(CCCN(C2)CC3=CC=CC=C3)CNC1.Cl.Cl
Canonical SMILES C1CC2(CCCN(C2)CC3=CC=CC=C3)CNC1.Cl.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a spiro[5.5]undecane backbone, where two cyclohexane rings share a single atom (spiro carbon). One ring contains a benzyl-substituted diaza group (2,8-diazaspiro), while the other incorporates a secondary amine . The dihydrochloride salt form introduces two chloride counterions, contributing to its crystalline solid state under standard conditions. Key structural attributes include:

PropertyValueSource
Molecular FormulaC₁₆H₂₆Cl₂N₂
Molecular Weight317.3 g/mol
IUPAC Name2-Benzyl-2,8-diazaspiro[5.5]undecane; dihydrochloride
SMILES NotationC1CC2(CCCN(C2)CC3=CC=CC=C3)CNC1.Cl.Cl

The benzyl group at the N2 position introduces aromaticity, potentially influencing π-π stacking interactions in biological systems . The spiro arrangement imposes conformational constraints, a feature exploited in drug design to optimize target binding .

Future Directions and Challenges

Unresolved Questions

  • Target Identification: Elucidating whether this compound interacts with GABAARs, α-glucosidase, or other biological targets.

  • SAR Optimization: Modifying the benzyl substituent (e.g., introducing electron-donating/withdrawing groups) to enhance potency .

  • In Vivo Profiling: Assessing pharmacokinetics and blood-brain barrier permeability in animal models.

Synthetic Challenges

  • Stereochemical Control: The spiro center introduces stereochemical complexity, necessitating asymmetric synthesis routes for enantiopure material.

  • Scale-Up Limitations: Current gram-scale production methods may prove inefficient for preclinical development, urging flow chemistry adaptations .

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